![molecular formula C9H11ClN2S B2921851 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride CAS No. 1158794-11-6; 177407-14-6](/img/structure/B2921851.png)
1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride
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Overview
Description
1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11N2S·HCl It is a derivative of benzothiazole, an aromatic heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent. One common method is the reaction of 2-aminobenzothiazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)ethanamine hydrochloride
- 2-(2-Benzylbenzimidazol-1-yl)ethanamine dihydrochloride
Uniqueness
1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride is unique due to its specific benzothiazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFNLUOAQQCKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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